molecular formula C19H20FNO3S B2638822 N-[(4-fluorophenyl)(oxolan-2-yl)methyl]-2-phenylethene-1-sulfonamide CAS No. 1375274-44-4

N-[(4-fluorophenyl)(oxolan-2-yl)methyl]-2-phenylethene-1-sulfonamide

Cat. No.: B2638822
CAS No.: 1375274-44-4
M. Wt: 361.43
InChI Key: KNAWWMNTEWIXRN-UHFFFAOYSA-N
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Description

N-[(4-fluorophenyl)(oxolan-2-yl)methyl]-2-phenylethene-1-sulfonamide is a complex organic compound characterized by its unique chemical structure, which includes a fluorophenyl group, an oxolane ring, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-fluorophenyl)(oxolan-2-yl)methyl]-2-phenylethene-1-sulfonamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the oxolane ring: This can be achieved through the cyclization of a suitable diol precursor under acidic conditions.

    Introduction of the fluorophenyl group: This step often involves a nucleophilic substitution reaction where a fluorobenzene derivative reacts with an appropriate electrophile.

    Formation of the sulfonamide group: This is typically done by reacting a sulfonyl chloride with an amine in the presence of a base.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-[(4-fluorophenyl)(oxolan-2-yl)methyl]-2-phenylethene-1-sulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, or sulfonyl chlorides are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

N-[(4-fluorophenyl)(oxolan-2-yl)methyl]-2-phenylethene-1-sulfonamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound in the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, facilitating the construction of diverse chemical libraries.

    Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific properties, such as polymers or nanomaterials.

Mechanism of Action

The mechanism by which N-[(4-fluorophenyl)(oxolan-2-yl)methyl]-2-phenylethene-1-sulfonamide exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-[(4-chlorophenyl)(oxolan-2-yl)methyl]-2-phenylethene-1-sulfonamide
  • N-[(4-bromophenyl)(oxolan-2-yl)methyl]-2-phenylethene-1-sulfonamide

Uniqueness

N-[(4-fluorophenyl)(oxolan-2-yl)methyl]-2-phenylethene-1-sulfonamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

N-[(4-fluorophenyl)-(oxolan-2-yl)methyl]-2-phenylethenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FNO3S/c20-17-10-8-16(9-11-17)19(18-7-4-13-24-18)21-25(22,23)14-12-15-5-2-1-3-6-15/h1-3,5-6,8-12,14,18-19,21H,4,7,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNAWWMNTEWIXRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)C(C2=CC=C(C=C2)F)NS(=O)(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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